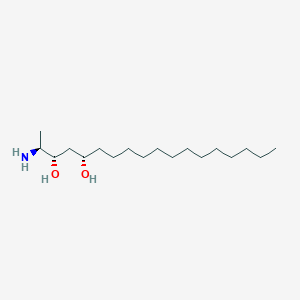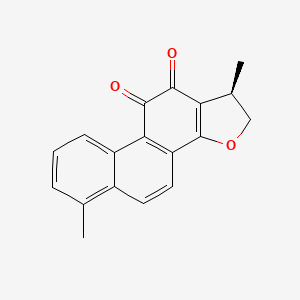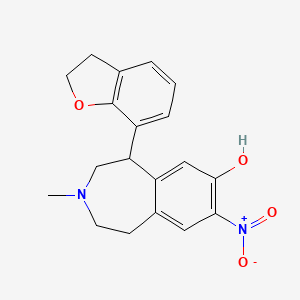
(+)-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NNC-687 is a benzazepine derivative that has been identified as a selective antagonist for the D1-dopamine receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
NNC-687 is synthesized through a series of chemical reactions involving the N-methylation of the corresponding desmethyl compound with carbon-11 labeled methyl iodide. The reactions are typically performed in acetone, followed by normal-phase semi-preparative high-performance liquid chromatography (HPLC). This process results in a radiochemical yield of 50-60% with a total synthesis time of 30-35 minutes and a radiochemical purity higher than 99% .
Industrial Production Methods
While specific industrial production methods for NNC-687 are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring high purity and yield suitable for research and clinical use.
Chemical Reactions Analysis
Types of Reactions
NNC-687 undergoes various biochemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of NNC-687 include carbon-11 labeled methyl iodide, acetone, and various catalysts for the methylation process. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The primary product formed from the synthesis of NNC-687 is the radiolabeled compound itself, which is used for PET imaging studies. Other by-products may include unreacted starting materials and minor impurities, which are typically removed through purification processes such as HPLC .
Scientific Research Applications
NNC-687 has several significant applications in scientific research:
Neuropharmacology: Used as a radioligand in PET imaging to study the distribution and density of D1-dopamine receptors in the brain.
Drug Development: Helps in the development of new drugs targeting dopamine receptors, particularly for the treatment of neurological and psychiatric disorders.
Biological Studies: Used to investigate the role of dopamine receptors in various physiological and pathological conditions.
Medical Imaging: Assists in the diagnosis and monitoring of diseases such as Parkinson’s disease and schizophrenia by providing detailed images of dopamine receptor activity
Mechanism of Action
NNC-687 exerts its effects by selectively binding to D1-dopamine receptors in the brain. This binding inhibits the receptor’s activity, thereby blocking the effects of dopamine. The compound’s high affinity for D1-dopamine receptors makes it a valuable tool for studying the role of these receptors in various neurological processes. The molecular targets involved include the D1-dopamine receptors, which are implicated in reward-seeking behaviors and cue-induced craving .
Comparison with Similar Compounds
Similar Compounds
NNC-756: Another benzazepine derivative with similar properties and applications as NNC-687.
NNC-112: A selective and potent dopamine D1 receptor antagonist used in similar research contexts.
Uniqueness
NNC-687 is unique due to its high selectivity and affinity for D1-dopamine receptors, making it one of the most effective radioligands for PET imaging studies. Its ability to provide detailed images of dopamine receptor activity sets it apart from other compounds in its class .
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3 |
InChI Key |
XZPSYCOYKJRHKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
Synonyms |
5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine CEE-03-310 NNC 01-0687 NNC 687 NNC-01-0687 NNC-687 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


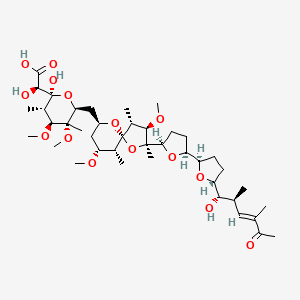

![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)
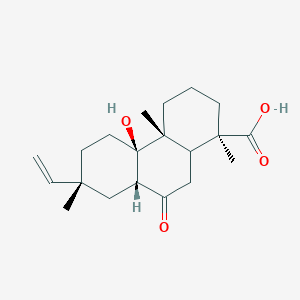


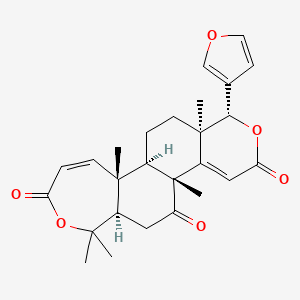

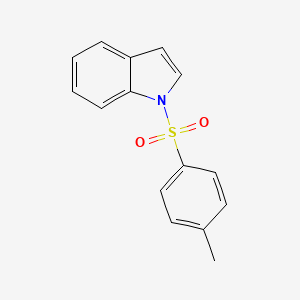
![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)


